molecular formula C23H17BrN2O4S B2983272 2-(6-bromo-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide CAS No. 902583-87-3

2-(6-bromo-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide

Cat. No.: B2983272
CAS No.: 902583-87-3
M. Wt: 497.36
InChI Key: ATXNOENUMGRMIB-UHFFFAOYSA-N
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Description

2-(6-bromo-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the bromine atom: Bromination of the quinoline core can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the phenylsulfonyl group: This step involves the sulfonylation of the quinoline derivative using phenylsulfonyl chloride in the presence of a base such as pyridine.

    Formation of the acetamide moiety: The final step includes the acylation of the quinoline derivative with phenylacetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(6-bromo-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are investigated. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(6-bromo-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-(6-chloro-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide: Contains a chlorine atom instead of bromine, leading to different chemical and biological properties.

    2-(6-bromo-4-oxo-3-(methylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide: Features a methylsulfonyl group instead of a phenylsulfonyl group, which may influence its solubility and reactivity.

Uniqueness

The presence of the bromine atom and the phenylsulfonyl group in 2-(6-bromo-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide makes it unique compared to other quinoline derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-bromo-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O4S/c24-16-11-12-20-19(13-16)23(28)21(31(29,30)18-9-5-2-6-10-18)14-26(20)15-22(27)25-17-7-3-1-4-8-17/h1-14H,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXNOENUMGRMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Br)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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